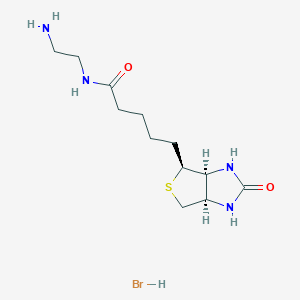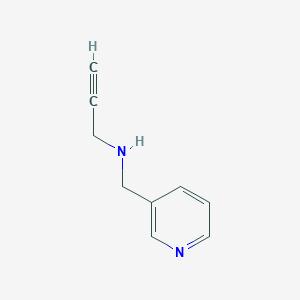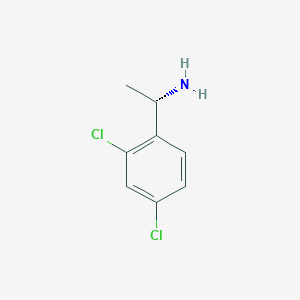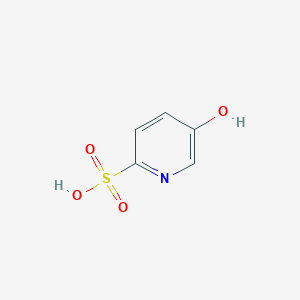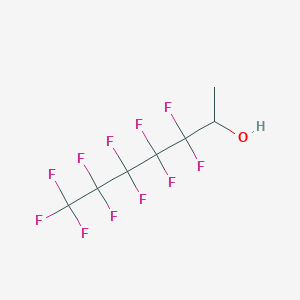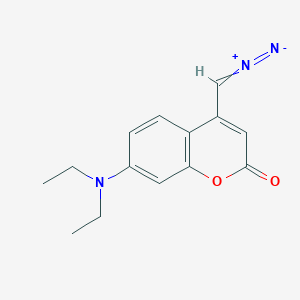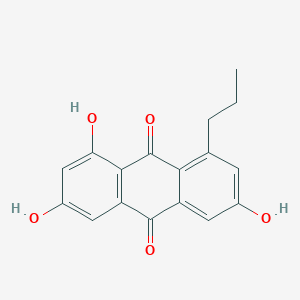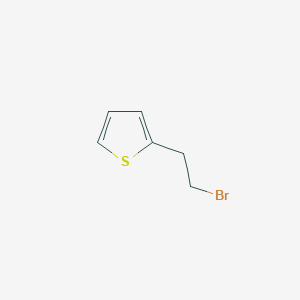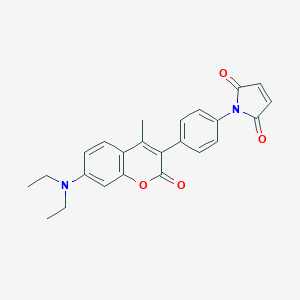
Gypsogenic acid
Overview
Description
Gypsogenic acid is a triterpene acid that has been found in M. stenostachya and has antibacterial and trypanocidal activities . It is active against the oral bacterial pathogens E. faecalis, S. salivarius, S. sanguinis, S. mitis, S. mutans, and S. sobrinus .
Synthesis Analysis
Forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data, and they were subjected to extensive biological testing .Molecular Structure Analysis
The molecular structure of gypsogenic acid was established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data . The structure of gypsogenin and gypsogenic acid bioactive derivatives through reaction with 3-OH, C-23-CHO or -COOH, and C28-COOH was also analyzed .Chemical Reactions Analysis
Gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . The most important reactions of gypsogenin via modification of its four functional groups were presented .Physical And Chemical Properties Analysis
The physical and chemical properties of gypsogenic acid were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .Scientific Research Applications
Cytotoxic Properties Research conducted by Krasteva et al. (2014) on gypsogenic acid isolated from Gypsophila trichotoma roots revealed its cytotoxic activity. The study found that gypsogenic acid inhibited the proliferation of various human tumor cell lines, including leukemic cells with different phenotypes and the EJ bladder carcinoma cell line. This indicates the potential of gypsogenic acid as a candidate for cancer treatment (Krasteva et al., 2014).
Soil and Agricultural Applications In a different context, a study by Caires et al. (2016) examined the effects of gypsum application, which contains gypsogenic acid, on nitrogen use efficiency in no-till corn production. They found that amelioration of subsoil acidity through gypsum application led to increased corn root growth, nitrogen uptake, grain yield, and nitrogen use efficiency. This suggests that gypsogenic acid, as part of gypsum, can play a role in enhancing agricultural productivity (Caires et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-JUENUIDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gypsogenic acid | |
CAS RN |
5143-05-5 | |
| Record name | Gypsogenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




